![molecular formula C16H23NO3S B5800562 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl chain, a methoxy group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Attachment of the ethyl chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.
Formation of the sulfonamide moiety: This is typically done by reacting the amine group with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.
2-(1-cyclohexenyl)cyclohexanone: Contains a cyclohexene ring and a ketone group.
2-(1-cyclohexenyl)ethylamine: Features a cyclohexene ring and an amine group.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-13-12-15(8-9-16(13)20-2)21(18,19)17-11-10-14-6-4-3-5-7-14/h6,8-9,12,17H,3-5,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZPJYODQBFXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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